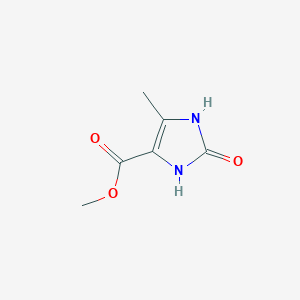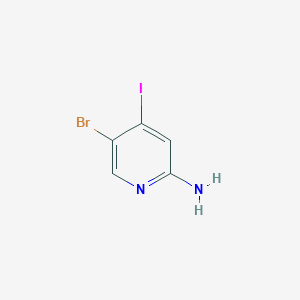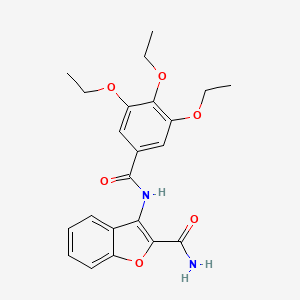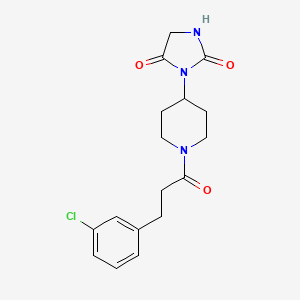![molecular formula C14H10N2O3S B2899633 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide CAS No. 922066-64-6](/img/structure/B2899633.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide” is a complex organic molecule. It contains a benzodioxole group, a cyanothiophene group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The benzodioxole and cyanothiophene groups are both aromatic and would contribute to the overall stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano and amide groups could make it somewhat soluble in polar solvents .Mechanism of Action
The mechanism of action of BDTH2CA is not fully understood. However, it has been suggested that BDTH2CA may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, BDTH2CA may modulate the expression of certain genes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
BDTH2CA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that BDTH2CA inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BDTH2CA has also been found to exhibit anti-inflammatory and analgesic properties by reducing the production of pro-inflammatory cytokines and modulating the activity of certain enzymes involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of using BDTH2CA in lab experiments is its potential to exhibit anticancer activity. Additionally, BDTH2CA has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using BDTH2CA in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on BDTH2CA. One of the future directions is to investigate the mechanism of action of BDTH2CA in more detail. Additionally, future research could focus on optimizing the synthesis method of BDTH2CA to improve its bioavailability and efficacy. Furthermore, future studies could investigate the potential of BDTH2CA as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, BDTH2CA is an organic compound that has potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of BDTH2CA as a therapeutic agent.
Synthesis Methods
BDTH2CA can be synthesized using different methods. One of the most commonly used methods involves the reaction of 2-hydroxybenzaldehyde and 2-amino-5-cyanobenzothiazole in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with acetic anhydride and acetic acid to obtain BDTH2CA.
Scientific Research Applications
BDTH2CA has potential applications in various research fields. One of its most significant applications is in the field of medicinal chemistry. BDTH2CA has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, BDTH2CA has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Safety and Hazards
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c15-7-10-3-4-20-14(10)16-13(17)6-9-1-2-11-12(5-9)19-8-18-11/h1-5H,6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHARQFBDBFEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=C(C=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((3-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2899550.png)
![N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2899551.png)
![2-Benzyl-5-[(4-methoxyphenyl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2899553.png)








![5-bromo-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2899567.png)


